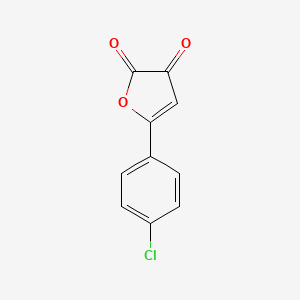![molecular formula C13H12O B14617058 3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro- CAS No. 58084-68-7](/img/structure/B14617058.png)
3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro-: is a chemical compound known for its unique structure and properties. It belongs to the class of organic compounds known as benz[e]indenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by a fused ring system that includes a benzene ring and an indene moiety, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexanone derivatives and aromatic aldehydes, followed by cyclization reactions facilitated by acidic or basic catalysts. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of 3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro- may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It finds applications in the development of new materials, including polymers and advanced composites.
作用機序
The mechanism of action of 3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as its role in medicinal chemistry or material science.
類似化合物との比較
Similar Compounds
Indene: A simpler compound with a similar indene moiety but lacking the additional fused rings.
Naphthalene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Tetralin: A hydrogenated derivative of naphthalene with similar properties.
Uniqueness
3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro- is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and the study of reaction mechanisms.
特性
CAS番号 |
58084-68-7 |
|---|---|
分子式 |
C13H12O |
分子量 |
184.23 g/mol |
IUPAC名 |
1,2,4,5-tetrahydrocyclopenta[a]naphthalen-3-one |
InChI |
InChI=1S/C13H12O/c14-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)13/h1-4H,5-8H2 |
InChIキー |
BAMJWCXNFRTOCG-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CCC2=O)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


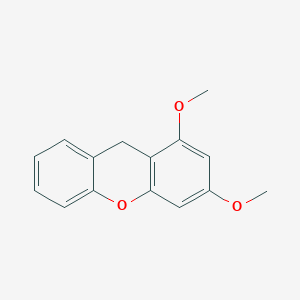

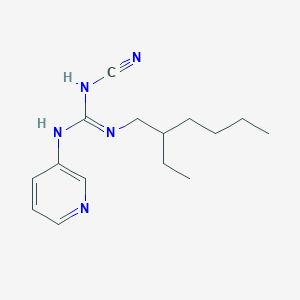

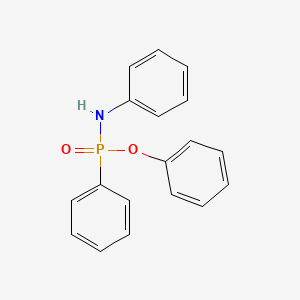

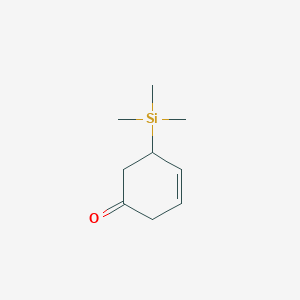

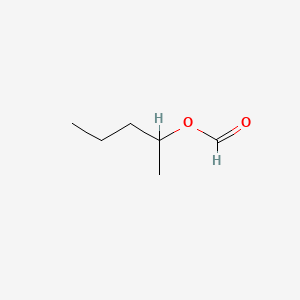
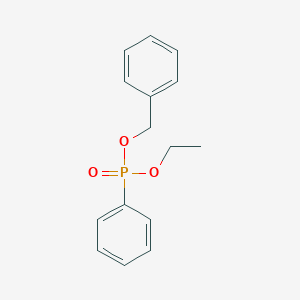
![1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea](/img/structure/B14617017.png)


